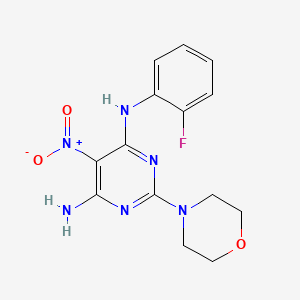
N-(2-fluorophenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and a nitropyrimidine core, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the nitro group, and the attachment of the fluorophenyl and morpholine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to achieve higher efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The fluorophenyl and morpholine groups can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Evaluating its pharmacological properties and potential as a therapeutic agent.
Industry: Utilizing its unique chemical properties in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The fluorophenyl group may enhance binding affinity, while the morpholine ring can influence the compound’s solubility and stability. The nitropyrimidine core plays a crucial role in the compound’s reactivity and overall biological activity.
Comparación Con Compuestos Similares
N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:
N4-(2-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N4-(2-FLUOROPHENYL)-2-(PIPERIDIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE: Contains a piperidine ring instead of a morpholine ring.
N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-AMINOPYRIMIDINE-4,6-DIAMINE: The nitro group is replaced with an amino group. These comparisons highlight the unique aspects of N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE, such as its specific functional groups and their influence on the compound’s properties and applications.
Propiedades
Fórmula molecular |
C14H15FN6O3 |
|---|---|
Peso molecular |
334.31 g/mol |
Nombre IUPAC |
4-N-(2-fluorophenyl)-2-morpholin-4-yl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H15FN6O3/c15-9-3-1-2-4-10(9)17-13-11(21(22)23)12(16)18-14(19-13)20-5-7-24-8-6-20/h1-4H,5-8H2,(H3,16,17,18,19) |
Clave InChI |
PVGUPLWOBGWWHT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















